molecular formula C14H13N3O2 B2720704 2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine CAS No. 2309536-63-6

2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine

Cat. No.: B2720704
CAS No.: 2309536-63-6
M. Wt: 255.277
InChI Key: HSKCPCYLSNRUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a synthetic polyheterocyclic compound of significant interest in medicinal chemistry research. Its core structure is based on the pyrrolo[3,4-b]pyridine scaffold, which is recognized as a privileged aza-analogue of isoindolin-1-one, a structural motif found in various bioactive agents . This scaffold is known for its interesting pharmacophoric properties, though such complex polyheterocycles often fall outside the scope of traditional drug-likeness rules . Compounds featuring the pyrrolo[3,4-b]pyridine core have demonstrated promising biological activities in scientific investigations. Research on related structures indicates potential as allosteric modulators of neurological targets, such as the M4 muscarinic acetylcholine receptor, suggesting value for researching diseases of the nervous system like schizophrenia and Alzheimer's . Furthermore, this chemical class has shown notable anticancer activity . In vitro studies on structurally similar pyrrolo[3,4-b]pyridin-5-ones have exhibited significative cytotoxicity against human epithelial cervical carcinoma cell lines, including SiHa, HeLa, and CaSki . Some derivatives have demonstrated potent activity against breast cancer cell lines (e.g., MDA-MB-231) and ovarian cancer cell lines (e.g., OVCAR-3) . The mechanism of action for anticancer activity may involve interaction with tubulin, a key biological target in cancer research, as suggested by molecular docking studies showing strong hydrophobic interactions with the αβ-tubulin complex, similar to the established chemotherapeutic agent Paclitaxel . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-11(5-3-7-16-13)14(18)17-8-10-4-2-6-15-12(10)9-17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKCPCYLSNRUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrrolopyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents on the pyridine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the pyridine ring.

Scientific Research Applications

2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their pharmacological targets, and distinguishing features:

Compound Key Structural Features Target Pharmacokinetic/Pharmacodynamic Highlights Therapeutic Applications References
GRN-529 2-{2-[2-(Difluoromethoxy)-5-(pyrrolo[3,4-b]pyridine-6-carbonyl)phenyl]ethynyl}pyridine mGlu5 NAM Dose-dependent efficacy in anxiety (SIH response), pain models (hyperalgesia reversal); moderate bioavailability Preclinical models of anxiety, neuropathic pain
AFQ056 (Mavoglurant) Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-hexahydroindole-1-carboxylate mGlu5 NAM Improved rodent PK vs. MPEP; efficacy in SIH tests; clinical trials for Parkinson’s dyskinesia, Fragile X syndrome Phase II for movement disorders
Basimglurant 2-Chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine mGlu5 NAM Phase II success in MDD (MADRS improvement); high selectivity, CNS penetration Major depressive disorder (adjunctive therapy)
3-{5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid Propanoic acid-linked pyrrolo[3,4-b]pyridine dione Unknown Predicted high solubility (carboxylic acid); limited bioactivity data Potential metabolic or inflammatory disorders
6-(2,6-Dioxopiperidin-3-yl)-pyrrolo[3,4-b]pyridine-5,7-dione Dioxopiperidinyl-substituted dione Bcl-xL Predicted pro-apoptotic activity; moderate metabolic stability (dione group) Preclinical cancer models

Key Comparative Insights:

Receptor Selectivity and Binding: GRN-529 and basimglurant exhibit high mGlu5 selectivity due to their ethynyl-linked aromatic systems, which optimize interactions with the receptor’s transmembrane domain . AFQ056’s hexahydroindole scaffold enhances metabolic stability over MPEP, suggesting that the query compound’s pyrrolo[3,4-b]pyridine core could similarly resist hepatic oxidation .

Pharmacokinetic Profiles: Basimglurant’s chloro and fluorophenyl groups enhance blood-brain barrier penetration, a feature the query compound may lack due to its methoxy group . 3-{5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid demonstrates how carboxylic acid substituents improve solubility (predicted pKa ~10.5) but may limit membrane permeability .

Therapeutic Potential: While GRN-529 and basimglurant target neuropsychiatric disorders, 6-(2,6-dioxopiperidin-3-yl)-pyrrolo[3,4-b]pyridine-5,7-dione highlights the scaffold’s versatility in oncology via Bcl-xL inhibition . The query compound’s methoxy group could position it for peripheral indications (e.g., inflammatory pain) with reduced CNS side effects.

Biological Activity

2-Methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a complex organic compound belonging to the pyridine family. This compound has garnered attention in various biological studies due to its potential therapeutic applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 12 µM, indicating effective cytotoxicity against these cells.
  • A549 (lung cancer) : Exhibited an IC50 of around 26 µM, suggesting potential for therapeutic use in lung cancer treatment.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It appears to modulate several signaling pathways involved in cell proliferation and survival. Key mechanisms include:

  • Inhibition of cell cycle progression : The compound disrupts the normal cell cycle, leading to increased apoptosis in malignant cells.
  • Activation of pro-apoptotic factors : It enhances the expression of proteins that promote apoptosis while downregulating anti-apoptotic factors.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the methoxy group and the pyrrole moiety are essential for its interaction with biological targets.

Structural FeatureImportance
Methoxy groupEnhances solubility and bioavailability
Pyrrole ringIncreases affinity for target proteins
Carbonyl groupFacilitates hydrogen bonding interactions

Case Studies

Several studies have documented the effects of this compound on various cancer types. Below are notable findings:

  • Study on MCF-7 Cells :
    • Researchers observed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed increased sub-G1 phase populations indicative of apoptosis.
  • Study on A549 Cells :
    • The compound was found to significantly reduce cell proliferation.
    • Western blot analysis showed upregulation of cleaved caspase-3 and PARP, confirming apoptotic pathways activation.

Comparative Analysis with Other Compounds

When compared to other known anticancer agents, this compound shows promising efficacy:

CompoundIC50 (µM)Cancer Type
2-Methoxy-3-{5H,6H,7H-pyrrolo...12MCF-7
Doxorubicin0.46MCF-7
Cisplatin8.55A549

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.